

# Unraveling "App-018": A Multifaceted Designation in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | App-018   |           |
| Cat. No.:            | B10837356 | Get Quote |

The term "App-018" appears to be a non-specific identifier, with scientific and clinical literature attributing this designation to several distinct therapeutic candidates and research tools. An indepth review reveals at least four different investigational compounds and a category of mobile health applications, each with unique mechanisms of action and therapeutic targets. This guide provides a comprehensive overview of the available data for each entity to clarify their potential therapeutic applications for researchers, scientists, and drug development professionals.

# MGC018 (Vobramitamab Duocarmazine): An Antibody-Drug Conjugate for Solid Tumors

MGC018, also known as vobramitamab duocarmazine, is an antibody-drug conjugate (ADC) that has shown significant promise in preclinical and clinical studies for the treatment of various solid tumors.

Mechanism of Action: MGC018 is designed to target B7-H3, a protein overexpressed on the surface of a wide range of cancer cells.[1][2][3] The ADC consists of a humanized monoclonal antibody that binds to B7-H3, linked to a potent DNA-alkylating agent called duocarmycin.[1][2] Upon binding to B7-H3 on a cancer cell, MGC018 is internalized, and the duocarmycin payload is released, leading to cell death.

Therapeutic Potential: Preclinical studies have demonstrated the potent antitumor activity of MGC018 in various cancer models, including breast, ovarian, lung, prostate, and head and neck cancers, as well as melanoma. The ADC has also shown efficacy in pediatric solid tumor



models such as neuroblastoma, osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma. A key feature of MGC018 is its ability to induce "bystander killing," where the released payload can eliminate neighboring cancer cells that may not express B7-H3.

Clinical Development: MGC018 has advanced to Phase 1/2 clinical trials in patients with advanced solid tumors, both as a monotherapy and in combination with an anti-PD-1 antibody. These trials are evaluating the safety and efficacy of the drug in humans for the first time.

### **Experimental Protocols:**

- In Vitro Cytotoxicity Assays: The cytotoxicity of MGC018 was evaluated against B7-H3positive human tumor cell lines. Cell viability was measured after a 5-day incubation with the ADC using systems like the IncuCyte Live-Cell Analysis System.
- In Vivo Efficacy Studies: Antitumor activity was assessed in xenograft models of human cancers. Tumors were established in mice, which were then treated with MGC018. Tumor volume was monitored to determine the extent of tumor growth inhibition or regression.

### **Signaling and Action Pathway**

Caption: Mechanism of action of MGC018.

## APP-018: An Apolipoprotein A-I (APOA1) Inhibitor for Cardiovascular Disease

Another compound identified as **APP-018** is an inhibitor of Apolipoprotein A-I (APOA1).

Mechanism of Action: This compound was investigated for its role in cardiovascular diseases. Preclinical studies explored its effects in the context of hypercholesterolemia and myocardial infarction. The research focused on the interplay between an ApoA-I mimetic peptide (D-4F), vascular endothelial growth factor (VEGF), and HDL's proinflammatory properties in animal models.

Therapeutic Potential and Status: The development of **APP-018** as an APOA1 inhibitor was discontinued. The available research suggests it was part of investigations into angiogenesis and cardiac function in the context of high cholesterol.



### **EG-018: A Synthetic Cannabinoid Receptor Agonist**

EG-018 is a synthetic cannabinoid receptor agonist (SCRA) that has been studied for its pharmacological effects.

Mechanism of Action: EG-018 binds to and activates both CB1 and CB2 cannabinoid receptors. It has a high affinity for both receptors, though it acts as a weak partial agonist at the CB1 receptor. Its activity includes the inhibition of forskolin-stimulated cAMP production.

Pharmacological Effects: In vivo studies in mice have shown that intravenous administration of EG-018 can induce cannabimimetic effects such as hypomotility, catalepsy, and hypothermia. However, when administered intraperitoneally, it did not produce significant effects, suggesting limited brain receptor occupancy via this route.

Quantitative Data Summary

| Parameter             | Value | Receptor  |
|-----------------------|-------|-----------|
| Binding Affinity (Ki) | 21 nM | Human CB1 |
| Binding Affinity (Ki) | 7 nM  | Human CB2 |

## **ADL-018: A Biosimilar to Omalizumab (Xolair®)**

ADL-018 is identified as a proposed biosimilar to omalizumab (Xolair®).

Therapeutic Application: This product is being developed for the treatment of Chronic Idiopathic/Spontaneous Urticaria. Omalizumab is a monoclonal antibody that targets and inhibits free IgE, playing a crucial role in allergic responses.

Clinical Development: A Phase 3 clinical trial for ADL-018 has reported positive topline results, demonstrating therapeutic equivalence and comparable safety to Xolair®. The study's primary endpoint was the change in weekly itch severity score at 12 weeks. A Biologics License Application (BLA) is planned for the fourth quarter of 2025.

## "App" as a Mobile Application in Healthcare



The search for "**App-018**" also returned results related to mobile health applications used in clinical settings. These are software applications designed for patient monitoring and support.

- Symptom Monitoring in Cancer Patients: A pilot study investigated the feasibility of a mobile app for cancer patients to monitor and track side effects of systemic anti-neoplastic treatments.
- Psychological Support for Leukemia Patients: A randomized clinical trial tested a
  psychological mobile app called DREAMLAND for patients with newly diagnosed acute
  myeloid leukemia undergoing intensive chemotherapy. The app was found to be feasible and
  potentially beneficial for quality of life, mood, and symptom burden.
- Substance Use Disorders: Umbrella reviews have assessed the therapeutic content and
  effectiveness of mobile phone applications for substance use disorders, with some evidence
  supporting their use for delivering cognitive behavioral therapy and contingency
  management.

Due to the varied nature of the entities identified as "**App-018**," researchers and professionals are advised to specify the full compound name (e.g., MGC018) or therapeutic area of interest to access the correct and relevant data for their work.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of the investigational B7-H3 antibody-drug conjugate, vobramitamab duocarmazine, in preclinical models of neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1/2, First-in-Human, Open-Label, Dose-Escalation Study of MGC018 (Anti–B7-H3 Antibody Drug Conjugate) Alone and in Combination with MGA012 (Anti–PD-1 Antibody) in Patients with Advanced Solid Tumors (MGC018-01) | Inova [inova.org]







 To cite this document: BenchChem. [Unraveling "App-018": A Multifaceted Designation in Therapeutic Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10837356#potential-therapeutic-applications-of-app-018]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com